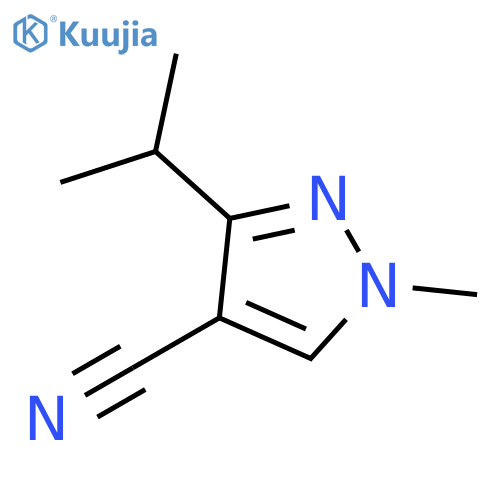

Cas no 138134-19-7 (1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile)

1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile

- 1H-Pyrazole-4-carbonitrile, 1-methyl-3-(1-methylethyl)-

-

- MDL: MFCD28954429

- インチ: 1S/C8H11N3/c1-6(2)8-7(4-9)5-11(3)10-8/h5-6H,1-3H3

- InChIKey: YOVWLJBMAXJDKH-UHFFFAOYSA-N

- ほほえんだ: N1(C)C=C(C#N)C(C(C)C)=N1

1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-221341-0.1g |

1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile |

138134-19-7 | 95% | 0.1g |

$317.0 | 2023-09-16 | |

| TRC | M324833-50mg |

1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile |

138134-19-7 | 50mg |

$ 230.00 | 2022-06-04 | ||

| TRC | M324833-10mg |

1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile |

138134-19-7 | 10mg |

$ 70.00 | 2022-06-04 | ||

| TRC | M324833-100mg |

1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile |

138134-19-7 | 100mg |

$ 340.00 | 2022-06-04 | ||

| Enamine | EN300-221341-10.0g |

1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile |

138134-19-7 | 95% | 10.0g |

$3929.0 | 2023-02-22 | |

| A2B Chem LLC | AV74070-250mg |

1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile |

138134-19-7 | 95% | 250mg |

$511.00 | 2024-04-20 | |

| 1PlusChem | 1P01AM52-250mg |

1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile |

138134-19-7 | 95% | 250mg |

$621.00 | 2024-06-21 | |

| Enamine | EN300-221341-5g |

1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile |

138134-19-7 | 95% | 5g |

$2650.0 | 2023-09-16 | |

| Aaron | AR01AMDE-50mg |

1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile |

138134-19-7 | 95% | 50mg |

$317.00 | 2025-02-09 | |

| Aaron | AR01AMDE-500mg |

1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile |

138134-19-7 | 95% | 500mg |

$1006.00 | 2025-02-09 |

1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile 関連文献

-

Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136

-

Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036

-

Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

-

Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569

1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrileに関する追加情報

Introduction to 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile (CAS No. 138134-19-7)

1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This heterocyclic compound, with the molecular formula C₉H₁₁N₃, has garnered attention due to its potential applications in drug discovery and medicinal chemistry. The presence of a nitrile group at the 4-position and an isobutyl substituent at the 3-position contributes to its distinct reactivity and biological activity, making it a valuable scaffold for developing novel therapeutic agents.

The compound's structure is built upon a pyrazole core, which is a six-membered aromatic ring containing two nitrogen atoms. Pyrazoles are known for their versatility in medicinal chemistry, often serving as key motifs in bioactive molecules. The 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile derivative exemplifies this versatility by incorporating functional groups that enhance its pharmacological profile.

The nitrile group (–CN) at the 4-position of the pyrazole ring introduces polarity and potential hydrogen bonding capabilities, which can influence both the compound's solubility and its interactions with biological targets. Additionally, the nitrile group is known to undergo various chemical transformations, such as hydrolysis to form carboxylic acids or reduction to amines, providing synthetic flexibility for further derivatization.

The isobutyl substituent (–CH₂CH(CH₃)₂) at the 3-position adds bulk to the molecule, potentially affecting its metabolic stability and binding affinity. This substitution pattern is often explored in drug design to optimize pharmacokinetic properties, such as reducing metabolic clearance or enhancing target engagement.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile with various biological targets. Studies suggest that this compound may interact with enzymes and receptors involved in inflammatory pathways, making it a promising candidate for treating conditions such as arthritis or autoimmune disorders. The pyrazole core is particularly interesting because it mimics natural products that have demonstrated therapeutic efficacy.

In vitro studies have shown that derivatives of pyrazole exhibit anti-inflammatory, antioxidant, and antimicrobial properties. The 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile structure aligns well with these findings, suggesting potential therapeutic benefits. Researchers are currently investigating its efficacy in preclinical models to validate these preliminary findings.

The synthesis of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile involves multi-step organic reactions, typically starting from commercially available precursors such as methyl propargyl ether and methyl hydrazine. The introduction of the nitrile group is often achieved through cyanation reactions using reagents like trimethylsilyl cyanide (TMSCN) or copper(I) cyanide (CuCN). These synthetic routes highlight the compound's accessibility while maintaining high purity standards required for pharmaceutical applications.

The compound's stability under various conditions is another critical aspect of its development as a pharmaceutical intermediate. Research indicates that 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile remains stable under ambient temperatures but may degrade when exposed to strong acids or bases. This information is crucial for storage and handling protocols to ensure consistency in quality throughout the drug development process.

From a regulatory perspective, the safety and efficacy of any pharmaceutical candidate must be thoroughly evaluated before clinical trials can commence. The 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile derivative has undergone initial toxicity assessments in cell culture models, demonstrating low cytotoxicity at relevant concentrations. These findings are encouraging but require further validation through more comprehensive studies.

The integration of machine learning and artificial intelligence into drug discovery has accelerated the identification of promising candidates like 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile. Predictive models can analyze large datasets to identify structural features associated with biological activity, guiding experimental design more efficiently than traditional methods alone.

Future research directions may explore modifications to the 1-methyl-3-(propan-2-y l)-1H-pyrazole -4-carbonitrile scaffold to enhance its pharmacological properties further. For instance, replacing the nitrile group with other functional groups could alter its bioavailability or target specificity. Additionally, exploring analogs with different substituents may reveal novel mechanisms of action or improve therapeutic outcomes.

The role of 1-methyl -3-(propan -2 -yl ) - 1 H -pyra zole - 4 - carbonitr ile in medicinal chemistry underscores the importance of heterocyclic compounds in modern drug development. Pyrazoles continue to be a rich source of bioactive molecules due to their ability to mimic natural products and interact with diverse biological targets. As research progresses, compounds like this will undoubtedly contribute to advancements in treating a wide range of diseases.

138134-19-7 (1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile) 関連製品

- 4074-43-5(Phenol, 3-butyl-)

- 380574-00-5(4-(2-methoxyethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol)

- 887206-72-6(7-Bromopyrido[2,3-b]pyrazine-6-carboxylic acid)

- 903323-80-8(N'-cycloheptyl-N-2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylethanediamide)

- 1805075-17-5(Ethyl 6-amino-2,3-bis(trifluoromethyl)phenylacetate)

- 1344313-62-7(3-[(4-methoxyphenyl)amino]oxolane-3-carbonitrile)

- 1539277-95-6((1R)-6-[(benzyloxy)carbonyl]-6-azaspiro[2.5]octane-1-carboxylic acid)

- 2770545-84-9(2-oxabicyclo2.2.1heptane-5-carboxylic acid)

- 2227727-21-9((2R)-4-{4H,5H,6H-cyclopentabthiophen-2-yl}butan-2-ol)

- 1807164-76-6(2-Cyano-4-(difluoromethyl)-3-nitro-5-(trifluoromethyl)pyridine)